

# 3-O-Methyl-D-glucopyranose chemical structure and properties

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## Compound of Interest

Compound Name: 3-O-Methyl-D-glucopyranose

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An In-depth Technical Guide to **3-O-Methyl-D-glucopyranose**

## Abstract

**3-O-Methyl-D-glucopyranose** (3-OMG) is a methylated, non-metabolizable analog of D-glucose. Its principal value in biomedical research lies in its ability to be transported into cells via the same glucose transporters (GLUTs) as D-glucose, but without being subsequently phosphorylated by hexokinase. This unique property prevents it from entering the glycolytic pathway, making it an invaluable tool for studying glucose transport kinetics independently of downstream metabolic processes. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological mechanism, and key experimental applications of **3-O-Methyl-D-glucopyranose** for researchers in biochemistry, pharmacology, and drug development.

## Introduction

Glucose is a fundamental source of energy for most living organisms, and its transport across the cell membrane is a critical, highly regulated process. The study of glucose transport is essential for understanding metabolic health and diseases such as diabetes, cancer, and neurological disorders. However, measuring the transport of natural D-glucose is complicated by its immediate entry into metabolic pathways like glycolysis. To isolate the transport step, researchers utilize non-metabolizable glucose analogs. **3-O-Methyl-D-glucopyranose** is a premier example of such a tool. It acts as a competitive substrate for glucose transporters,

allowing for the precise measurement of transport rates and the characterization of transporter function in various cell types and tissues.[\[1\]](#)

## Chemical Structure and Properties

### Chemical Structure

**3-O-Methyl-D-glucopyranose** is a derivative of D-glucose where the hydroxyl group at the C3 position is replaced by a methoxy group. This modification sterically hinders the action of hexokinase, the first enzyme in the glycolytic pathway.


 Chemical structure of 3-O-Methyl-α-D-glucopyranose

Figure 1: Chemical Structure of 3-O-Methyl-α-D-glucopyranose.

### Physicochemical Properties

The key physicochemical properties of **3-O-Methyl-D-glucopyranose** are summarized in the table below. This data is essential for preparing solutions and designing experiments.

Property	Value	Reference
Molecular Formula	C <sub>7</sub> H <sub>14</sub> O <sub>6</sub>	<a href="#">[1]</a>
Molecular Weight	194.18 g/mol	<a href="#">[1]</a>
CAS Number	3370-81-8 / 13224-94-7 (α-anomer)	<a href="#">[1]</a>
Appearance	White to off-white crystalline powder	<a href="#">[1]</a>
Melting Point	160-169 °C	<a href="#">[1]</a>
Solubility	Water (50 mg/mL)	
Optical Rotation ([α] <sub>D</sub> <sup>20</sup> )	+54° to +58° (c=1 in H <sub>2</sub> O, 24 hr)	<a href="#">[1]</a>
Purity	≥98% (GC or HPLC)	<a href="#">[1]</a>

## Biological Activity and Mechanism of Action

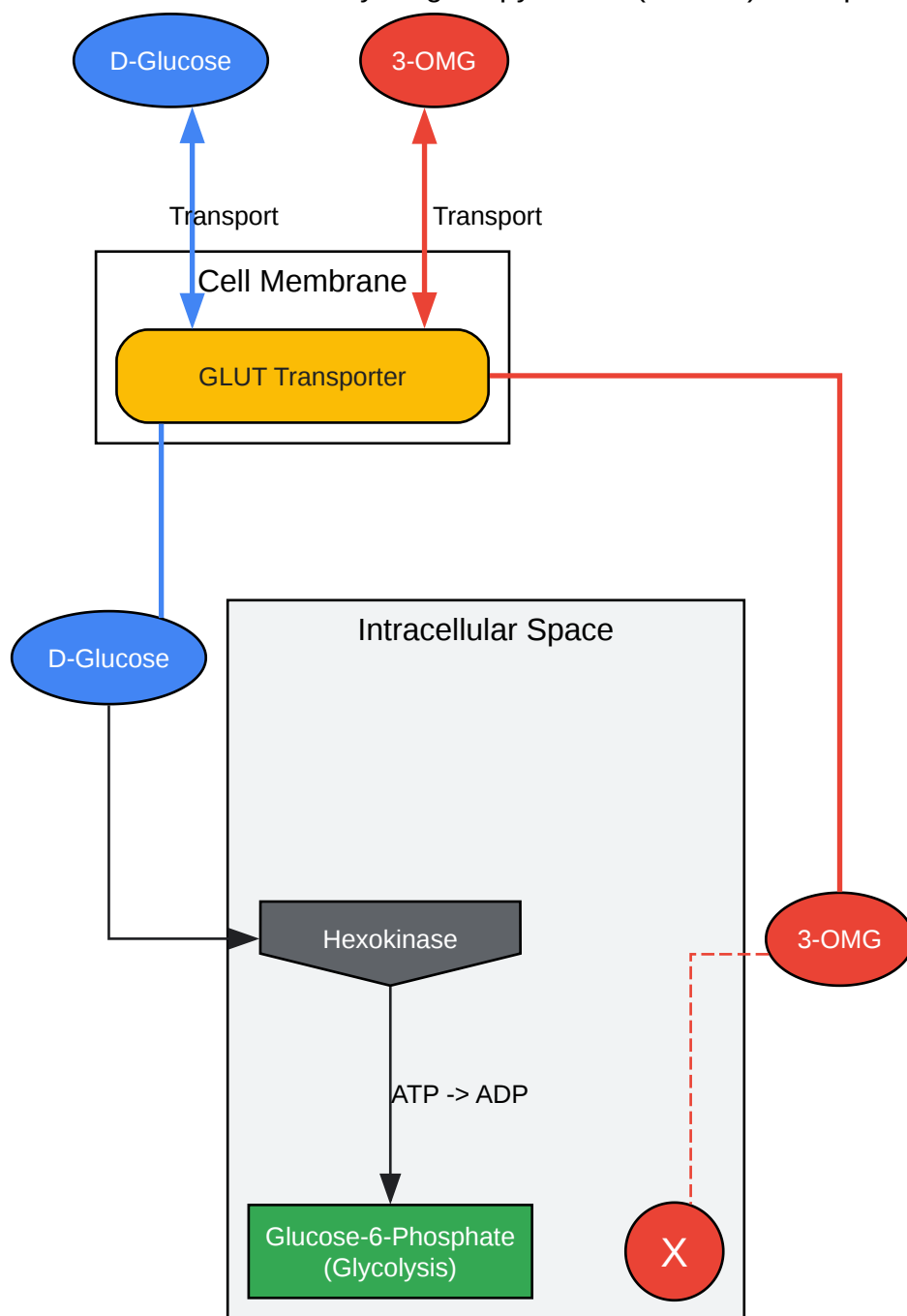
The utility of **3-O-Methyl-D-glucopyranose** stems from its specific interaction with cellular glucose transport machinery. It is recognized and transported by facilitative glucose transporters (GLUT family) in a manner similar to D-glucose.<sup>[2][3]</sup> Once inside the cell, however, its path diverges critically. The methyl group at the C3 position prevents its phosphorylation by hexokinase.<sup>[4]</sup>

This lack of phosphorylation means:

- No Metabolism: 3-OMG is not consumed in glycolysis and is metabolically inert.<sup>[5]</sup>
- Bidirectional Transport: Since it is not trapped intracellularly as a phosphate ester, 3-OMG can be transported back out of the cell, eventually reaching equilibrium across the cell membrane.<sup>[4]</sup>

This mechanism allows 3-OMG to serve as a pure probe for glucose transporter activity. In high concentrations, it can inhibit glucose-induced insulin release by competing with glucose for transport and potentially inhibiting glucose phosphorylation.<sup>[6]</sup>

## Mechanism of 3-O-Methyl-D-glucopyranose (3-OMG) Transport

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*Mechanism of 3-O-Methyl-D-glucopyranose Transport.*

## Experimental Protocols

### General Synthesis and Purification

While typically purchased from commercial suppliers, **3-O-Methyl-D-glucopyranose** can be synthesized. A general approach involves the selective protection of hydroxyl groups on a glucose starting material, followed by methylation of the free C3 hydroxyl group, and subsequent deprotection.

Example Synthetic Route Overview:

- **Protection:** Start with a protected glucose derivative, such as 1,2:5,6-di-O-isopropylidene- $\alpha$ -D-glucofuranose.
- **Selective Deprotection:** Hydrolyze the 5,6-isopropylidene group to free the C3 and C5 hydroxyls.
- **Methylation:** Methylate the free hydroxyl groups using a methylating agent like methyl iodide ( $\text{CH}_3\text{I}$ ) in the presence of a base (e.g., sodium hydride,  $\text{NaH}$ ).
- **Deprotection:** Remove the remaining protecting groups via acid hydrolysis to yield the final product.
- **Purification:** The crude product is typically purified by column chromatography on silica gel, followed by recrystallization from a solvent system like methanol or ethanol to yield a pure crystalline solid.<sup>[7]</sup> Purity is confirmed by techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

### In Vitro Glucose Transport Assay Using Radiolabeled 3-OMG

This protocol describes a common method for measuring glucose uptake in adherent cell cultures using [ $^{14}\text{C}$ ]-3-O-Methyl-D-glucose.

Materials:

- Adherent cells cultured in appropriate multi-well plates (e.g., 12-well plates).

- Krebs-Ringer-HEPES (KRH) buffer.
- [ $^{14}\text{C}$ ]-3-O-Methyl-D-glucose stock solution.
- Unlabeled 3-O-Methyl-D-glucose.
- Phloretin or Cytochalasin B (glucose transport inhibitors).
- Cell lysis buffer (e.g., 0.1 M NaOH).
- Scintillation cocktail and scintillation counter.

#### Methodology:

- Cell Culture: Seed cells at an appropriate density in 12-well plates and grow to ~80-90% confluency.
- Serum Starvation: Wash cells twice with warm PBS and incubate in serum-free medium for 3-4 hours to lower basal glucose transport.
- Pre-incubation: Wash cells twice with KRH buffer. Incubate for 30 minutes in KRH buffer. For inhibitor controls, add Phloretin (final conc. 200  $\mu\text{M}$ ) during this step.
- Uptake Initiation: Remove the pre-incubation buffer and add KRH buffer containing [ $^{14}\text{C}$ ]-3-O-Methyl-D-glucose (e.g., 0.5  $\mu\text{Ci/mL}$ ) and unlabeled 3-OMG (final concentration 10-50  $\mu\text{M}$ ).
- Uptake Incubation: Incubate the plate at 37°C for a short period (typically 1-5 minutes, as uptake is rapid and equilibrates).<sup>[4]</sup>
- Uptake Termination: Terminate the transport by aspirating the uptake solution and immediately washing the cells three times with ice-cold PBS containing 200  $\mu\text{M}$  Phloretin to remove extracellular tracer and halt further transport.
- Cell Lysis: Add 500  $\mu\text{L}$  of cell lysis buffer to each well and incubate for 20 minutes with gentle shaking.
- Quantification: Transfer the lysate to a scintillation vial, add 5 mL of scintillation cocktail, and measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

- **Data Analysis:** Normalize CPM values to the protein content of a parallel well to account for cell number variations. Specific uptake is calculated by subtracting the CPM from inhibitor-treated wells from the total CPM.

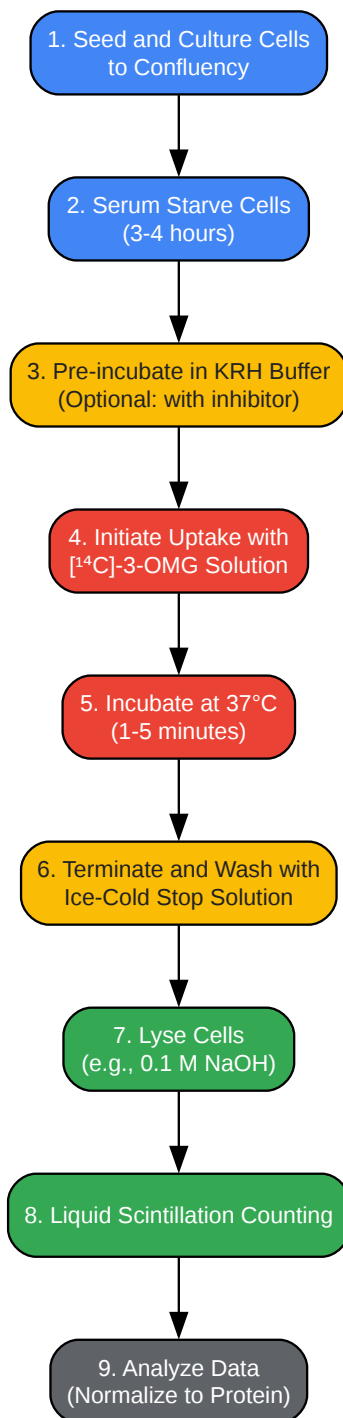
## Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

For in vivo studies, plasma levels of 3-OMG can be accurately measured using GC-MS.<sup>[5]</sup>

Methodology:

- **Sample Preparation:** Deproteinize plasma samples (e.g., 50  $\mu$ L) using an organic solvent like acetonitrile.
- **Derivatization:** Evaporate the supernatant to dryness. To enhance volatility for GC analysis, derivatize the sample by creating methoxime-trimethylsilyl ethers. This is often done by reacting the dried sample with methoxyamine hydrochloride in pyridine, followed by a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
- **GC-MS Analysis:** Inject the derivatized sample into a GC-MS system. Use a suitable capillary column (e.g., DB-5) for separation.
- **Quantification:** Use selected ion monitoring (SIM) mode to detect and quantify the characteristic fragments of the derivatized 3-OMG. An internal standard (e.g., a stable isotope-labeled version of the analyte) is used for accurate quantification.<sup>[5]</sup>

## Experimental Workflow for In Vitro Glucose Transport Assay



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*Workflow for an In Vitro Glucose Transport Assay.*



## Applications in Research

The unique properties of **3-O-Methyl-D-glucopyranose** make it a versatile tool in several research areas:

- **Glucose Transport Studies:** Its primary use is to measure the maximal transport capacity ( $V_{max}$ ) and carrier affinity ( $K_m$ ) of glucose transporters in various cell types, including adipocytes, muscle cells, and erythrocytes.[\[8\]](#)[\[9\]](#)
- **Diabetes and Metabolism Research:** It is used to investigate defects in glucose transport associated with insulin resistance and type 2 diabetes.[\[1\]](#)[\[10\]](#)
- **Blood-Brain Barrier (BBB) Research:** As a hexose that crosses the BBB via GLUT1, it is used to study hexose translocation across the blood-brain interface.
- **Intracellular Water Space Determination:** Because it is not metabolized and distributes according to water space, it can be used to determine intracellular water volume in cultured cells.

## Safety and Handling

**3-O-Methyl-D-glucopyranose** is generally considered stable under normal laboratory conditions.

- **Handling:** Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust.
- **Storage:** Store in a cool, dry, and well-ventilated area in a tightly sealed container. Recommended storage is often at 0-8°C.[\[1\]](#)
- **Toxicity:** The toxicological properties have not been fully investigated. It may cause eye, skin, and respiratory tract irritation.

## Conclusion

**3-O-Methyl-D-glucopyranose** is an indispensable biochemical reagent for the study of cellular glucose transport. Its ability to act as a substrate for glucose transporters without being metabolized allows for the precise and specific quantification of transport kinetics. This

technical guide provides researchers with the foundational knowledge of its properties and detailed protocols for its application, facilitating further investigations into the critical role of glucose transport in health and disease.

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